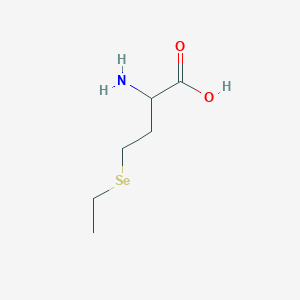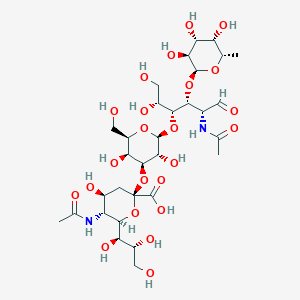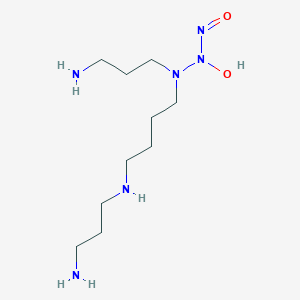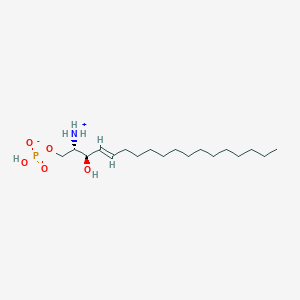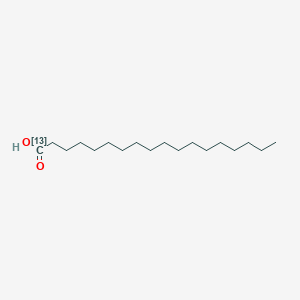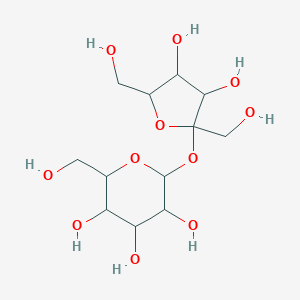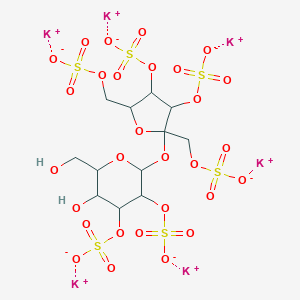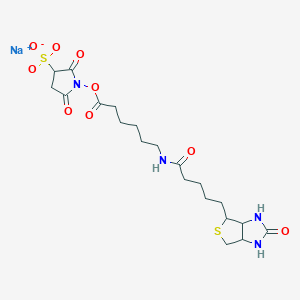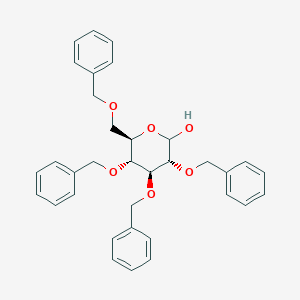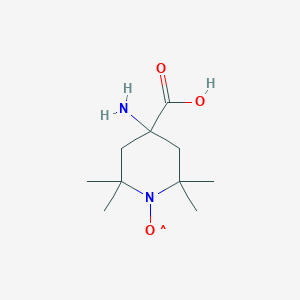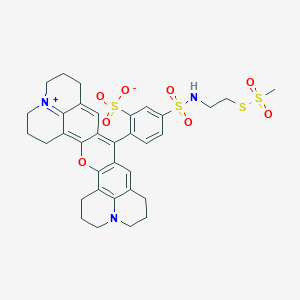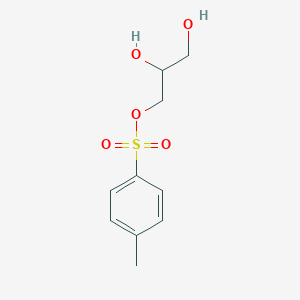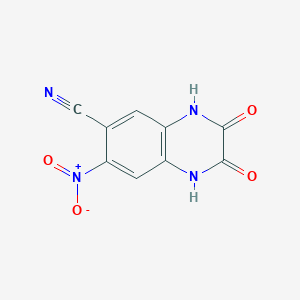
6-氰基-7-硝基喹喔啉-2,3-二酮
描述
Synthesis Analysis
The synthesis of CNQX and related compounds involves several chemical reactions aimed at introducing the specific nitro and cyano functional groups onto the quinoxaline-2,3-dione core. A study by Ibáñez-Escribano et al. (2015) detailed the synthesis of nitroquinoxaline-2,3-diones, showcasing the methods used to generate CNQX derivatives for biological evaluation against Trichomonas vaginalis, highlighting the versatility of CNQX's core structure for further chemical modifications (Ibáñez-Escribano et al., 2015).
Molecular Structure Analysis
The molecular structure of CNQX reveals a quinoxaline backbone substituted with nitro and cyano groups at the 7 and 6 positions, respectively. This configuration is essential for its activity as a glutamate receptor antagonist. Wang et al. (2011) provided insights into the crystal structure of a closely related compound, showing how intermolecular hydrogen bonding contributes to the stability of such compounds (Wang, 2011).
Chemical Reactions and Properties
CNQX interacts with glutamate receptors through its chemical structure, influencing various synaptic processes. For instance, Hashimoto et al. (2004) found that CNQX increases the frequency of GABAergic spontaneous postsynaptic currents in rat hippocampal slices, indicating its complex role in modulating neurotransmitter systems beyond its antagonist properties on non-NMDA receptors (Hashimoto et al., 2004).
Physical Properties Analysis
The physical properties of CNQX, such as solubility and crystallinity, are crucial for its application in research settings. The detailed molecular and crystallographic analyses, such as those performed by Wang (2011), provide essential information for understanding how CNQX interacts at the molecular level and its stability under various conditions (Wang, 2011).
Chemical Properties Analysis
CNQX's chemical properties, particularly its interactions with glutamate receptors, define its utility in research. Its ability to antagonize the AMPA receptors, for instance, is highlighted in studies that examine the effects of CNQX on synaptic transmission and neuronal excitability, showing its potential for probing the mechanisms of excitatory signaling in the nervous system (Hashimoto et al., 2004).
科学研究应用
Electrophysiology
CNQX is often used in the retina to block the responses of OFF-bipolar cells for electrophysiology recordings . This allows researchers to isolate and study the specific responses of these cells.
Neurobiology
CNQX is an antagonist of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-type glutamate receptors (AMPARs) . It is used in studies investigating whether or not AMPA receptor endocytosis is ligand-dependent .
Vestibuloocular Reflex Adaptation
A study of the effects of CNQX on vestibuloocular reflex adaptation was done on goldfish by injecting CNQX into the vestibulo-cerebullum . The injection before adaptation significantly decreased and at the highest doses, completely inhibited the acquisition of adaptive reflex gain increases and decreases during a three-hour training period .
Stem Cell Research
CNQX has been used as an AMPA/kainate blocker to study its effects on cytoneme formation in pluripotent embryonic stem cells (pESCs) .
Structural Biology
The structure of the GluK2/GluK5 heteromer in apo, antagonist-bound, and desensitized states has been studied using CNQX . This research provides insights into the organization and structural dynamics of the heteromeric GluK2/K5 kainate receptor .
Neurotransmission
CNQX is widely used for assessing the functional roles of neurotransmission mediated by glutamate receptors in both normal and abnormal brain functions .
Synthesis of Quinoxalines
CNQX is a quinoxaline derivative. Quinoxalines have extensive potential applications as medicinal drugs . More than fifteen drugs are available for the treatment of different diseases . Diverse synthetic protocols have been developed via a one-pot approach using efficient catalysts, reagents, and nano-composites/nanocatalysts .
Cytoneme Formation in Pluripotent Embryonic Stem Cells
CNQX has been used as an AMPA/kainate blocker to study its effects on cytoneme formation in pluripotent embryonic stem cells (pESCs) .
Inhibitory Postsynaptic Currents Measurement
CNQX is used as a glutamatergic blocker for measuring inhibitory postsynaptic currents in projection neurons .
Prefrontal Cortex Neurons
CNQX is used as an AMPA glutamate receptor antagonist in prefrontal cortex neurons .
未来方向
属性
IUPAC Name |
7-nitro-2,3-dioxo-1,4-dihydroquinoxaline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N4O4/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5/h1-2H,(H,11,14)(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXVIAFEQBNEAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1NC(=O)C(=O)N2)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893918 | |
| Record name | 6-Cyano-7-nitroquinoxaline-2,3-dioneCNQX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyano-7-nitroquinoxaline-2,3-dione | |
CAS RN |
115066-14-3 | |
| Record name | 6-Cyano-7-nitroquinoxaline-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115066-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Cyano-7-nitroquinoxaline-2,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115066143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Cyano-7-nitroquinoxaline-2,3-dioneCNQX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CNQX | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYANQUIXALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OTE87SCCW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



